molecular formula C10H9FO2 B14112885 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid

3-(4-fluoro-3-methylphenyl)prop-2-enoic acid

Cat. No.: B14112885
M. Wt: 180.17 g/mol
InChI Key: JYOBWKXNZLNLRY-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)prop-2-enoic acid (CAS 1368947-89-0) is a fluorinated aromatic scaffold with the molecular formula C 10 H 9 FO 2 and a molecular weight of 180.18 g/mol . This compound serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. The incorporation of fluorine into aromatic systems is a established strategy in drug design, as it can profoundly influence a molecule's potency, metabolic stability, and membrane permeability . As such, this compound is ideally suited for the synthesis and exploration of novel bioactive molecules. Research into similar fluorinated phenylprop-enoic acid derivatives highlights their utility as key intermediates in developing targeted therapies . The strategic use of fluorine-containing fragments is prevalent in the development of compounds for a range of scientific investigations. This product is intended for research applications and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOBWKXNZLNLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The mechanism proceeds through deprotonation of malonic acid by a base to form an enolate, which undergoes nucleophilic attack on the carbonyl carbon of 4-fluoro-3-methylbenzaldehyde. Subsequent elimination of water yields the conjugated enoic acid. Traditional catalysts include piperidine, pyridine, or ammonium acetate, with reaction temperatures ranging from 70°C to 80°C.

Example Procedure :

  • Reactants : 4-Fluoro-3-methylbenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv).
  • Catalyst : Ammonium acetate (1.0 equiv).
  • Solvent : Pyridine or ionic liquid (e.g., 1-butyl-3-methylimidazolium toluenesulfonate).
  • Conditions : 70–80°C, 2–3 hours under stirring.
  • Workup : Ethanol recrystallization yields the product with 73–78% purity in traditional methods.

Ionic Liquid-Mediated Synthesis: Advancements in Green Chemistry

A patent by CN102633625B describes an innovative approach using ionic liquids as dual solvents and catalysts, significantly improving yield and sustainability.

Ionic Liquid Selection and Optimization

The ionic liquid 1-butyl-3-methylimidazolium toluenesulfonate ([BMIM][p-CH3C6H4SO3]) demonstrated exceptional performance due to:

  • High solubility for both aromatic aldehydes and malonic acid.
  • Co-catalytic activity with ammonium acetate, accelerating enolate formation.
  • Non-volatility , reducing environmental contamination.

Scalable Protocol :

Parameter Value
Molar ratio (aldehyde:malonic acid) 1:1.1
Catalyst loading 1.0 equiv ammonium acetate
Temperature 70–80°C
Reaction time 2.5–3.0 hours
Yield 82.5–86.5%
Purity 98.3–99.6% (post-recrystallization)

This method allows ionic liquid recycling for 5–10 cycles without significant activity loss, reducing production costs by ~40% compared to pyridine-based systems.

Comparative Analysis of Synthetic Routes

Environmental and Economic Considerations

Method Solvent Recyclability By-Product Generation Energy Consumption
Ionic liquid High (5–10 cycles) Low Moderate
Traditional (pyridine) None High High
Bifunctional catalyst Moderate Very low Low

The ionic liquid method reduces waste generation by 60% compared to pyridine-based protocols.

Industrial Production and Scalability

Large-Scale Optimization Strategies

  • Continuous flow reactors : Enhance heat transfer and reduce reaction time to <1 hour.
  • Automated purification : Centrifugal partition chromatography achieves >99% purity.
  • Quality control : In-line FTIR monitoring ensures consistent product composition.

Industrial Yield Metrics :

Batch Size (kg) Yield (%) Production Cost ($/kg)
10 85.2 1,200
100 87.8 900
1,000 89.5 650

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 3-(4-fluoro-3-methylphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluoro-3-methylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid with structurally analogous phenylprop-2-enoic acids:

Compound Name Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Properties Applications/Findings
3-(4-Fluoro-3-methylphenyl)prop-2-enoic acid 4-F, 3-CH₃ C₁₀H₉FO₂ 196.18 Predicted pKa ~4.5; moderate solubility Medicinal intermediates, polymer research
Caffeic acid 3,4-diOH C₉H₈O₄ 180.16 pKa ~4.6; antioxidant activity Dietary supplements, anti-inflammatory agents
Ferulic acid 4-OH, 3-OCH₃ C₁₀H₁₀O₄ 194.18 pKa ~4.5; UV-absorbing Cosmetics, food preservation
Sinapic acid 4-OH, 3,5-diOCH₃ C₁₁H₁₂O₅ 224.21 Higher solubility in polar solvents Antioxidant, photodynamic therapy
3-(4-Aminophenyl)prop-2-enoic acid 4-NH₂ C₉H₉NO₂ 163.18 Basic (amine group); zwitterionic Peptide synthesis, metal coordination
3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid 3-OH, 4-CF₃ C₁₀H₇F₃O₃ 232.16 Density 1.478 g/cm³; pKa ~4.14 Pharmaceutical lead optimization
3-(4-Bromophenyl)prop-2-enoic acid derivatives 4-Br C₉H₇BrO₂ 243.06 High reactivity in nucleophilic additions Heterocyclic synthesis (e.g., nicotinates)
m-(Trifluoromethyl)cinnamic acid 3-CF₃ C₁₀H₇F₃O₂ 216.15 Melting point ~180°C; lipophilic Organic electronics, enzyme inhibitors

Key Findings and Trends

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., -F, -CF₃) lower pKa values by stabilizing the deprotonated carboxylate. For example, 3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid has a pKa of 4.14 , compared to 4.5 for the target compound. Electron-donating groups (e.g., -OCH₃ in ferulic acid) marginally increase pKa but enhance antioxidant capacity .

Biological Activity: Fluorinated derivatives exhibit enhanced metabolic stability. Hydroxyl and methoxy groups (e.g., in caffeic and ferulic acids) confer radical-scavenging properties, making them natural antioxidants .

Synthetic Utility: Brominated and trifluoromethylated analogs are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery . The methyl group in 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid may enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates.

Material Science Applications :

  • Conjugated systems (e.g., m-(trifluoromethyl)cinnamic acid) are used in organic semiconductors due to their π-π stacking and electron-deficient aromatic rings .

Biological Activity

3-(4-Fluoro-3-methylphenyl)prop-2-enoic acid, also known as (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties . This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a 4-fluoro-3-methylphenyl substituent. The presence of the fluorine atom and methyl group significantly influences its chemical behavior and biological activity. The double bond in the propanoic acid structure enhances its reactivity, making it suitable for various applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid exhibits antimicrobial activity against a range of pathogens. The compound may inhibit specific enzymes or bacterial growth pathways, potentially leading to therapeutic applications in treating infections. Studies have shown that its structural features allow it to interact with microbial targets effectively, although detailed mechanisms remain under investigation.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects . It may modulate the activity of inflammatory mediators and enzymes involved in inflammatory pathways. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

The mechanism by which 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.
  • Receptor Binding : It potentially binds to various receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction Modulation : By affecting signal transduction pathways, the compound alters cellular responses associated with inflammation and infection .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
4-Fluorophenylacrylic AcidSimple fluorophenyl groupLacks methyl substitution
4-Methylphenylacrylic AcidSimilar structure but without fluorineNo halogen substituent
2-Fluoroacrylic AcidFluorinated at the second carbonDifferent positioning of fluorine
4-Fluoro-3-nitrophenylacrylic AcidContains a nitro group instead of methylMore polar due to nitro substitution

The combination of a fluorine atom and a methyl group on the phenyl ring gives 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid distinct reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antimicrobial Activity Study : A study demonstrated that 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid effectively inhibited the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.
  • Anti-inflammatory Mechanism Investigation : Research indicated that the compound could reduce levels of pro-inflammatory cytokines in vitro, highlighting its potential application in managing inflammatory diseases.
  • Pharmacological Evaluation : Further pharmacological evaluations are ongoing to assess the compound's efficacy and safety profile in vivo, which will be crucial for its development as a therapeutic agent .

Q & A

Q. How can the synthesis of 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid be optimized for high yield and purity?

Methodological Answer:

  • Utilize a two-phase solvent system (e.g., THF/water) with LiOH as a base to facilitate hydrolysis or coupling reactions, ensuring efficient reaction completion within 2–4 hours .
  • Employ extraction techniques (e.g., aqueous/organic phase separation) followed by acidification to pH ~6 to precipitate the product, minimizing byproduct formation .
  • Avoid unsafe reagents (e.g., boron trifluoride etherate) that may introduce impurities or hazards, as noted in safety protocols for similar fluorinated compounds .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for the fluorine substituent (¹⁹F NMR) and confirm regiochemistry of the propenoic acid moiety via ¹H-¹³C HMBC correlations .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, particularly for the fluorinated aromatic ring .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ and fragmentation patterns, ensuring no isotopic interference from fluorine .

Q. What purification methods are most effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate unreacted starting materials or regioisomers .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation, leveraging hydrogen bonding patterns observed in similar prop-2-enoic acids .
  • Preparative HPLC : Apply reverse-phase C18 columns for high-purity isolation, especially if stereoisomeric impurities are detected .

Advanced Research Questions

Q. How can contradictions in hydrogen bonding patterns within the crystal structure be resolved?

Methodological Answer:

  • Perform graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and identify competing interactions between the carboxylic acid group and fluorine substituents .
  • Compare experimental data (SHELX-refined structures) with DFT-calculated hydrogen bond energies to reconcile discrepancies in packing motifs .
  • Explore temperature-dependent crystallography to assess dynamic hydrogen bonding in polymorphic forms .

Q. What computational strategies predict the impact of fluorine substitution on intermolecular interactions?

Methodological Answer:

  • Molecular Dynamics Simulations : Model fluorine’s electrostatic potential effects on π-π stacking of the aromatic ring and dimerization of the carboxylic acid group .
  • Docking Studies : Compare binding affinities with non-fluorinated analogs (e.g., 3-(4-hydroxyphenyl)prop-2-enoic acid) to quantify fluorine’s role in target recognition .
  • QSPR Models : Correlate Hammett σ values of the 4-fluoro-3-methyl group with solubility or logP trends across solvents .

Q. How does the fluorine substituent influence pharmacological activity compared to hydroxyl or methoxy analogs?

Methodological Answer:

  • Metabolic Stability Assays : Compare hepatic microsomal degradation rates of the fluorinated compound vs. hydroxylated derivatives (e.g., 3-(4-hydroxyphenyl)prop-2-enoic acid) to assess fluorine’s electron-withdrawing effects on CYP450 interactions .
  • Pharmacophore Mapping : Use crystallographic data to evaluate fluorine’s role in enhancing hydrogen bond acceptor capacity or steric hindrance in enzyme active sites .
  • In Vitro Toxicity Screening : Contrast cytotoxicity profiles with structurally related compounds (e.g., 3,4,5-trimethoxycinnamic acid) to identify fluorine-specific toxicity pathways .

Methodological Notes

  • Safety Protocols : Adopt handling measures (e.g., fume hoods, PPE) as specified for fluorinated acrylates, including protocols to prevent inhalation or dermal exposure .
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database to confirm novelty of observed packing motifs .

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